molecular formula C14H14N2O4S2 B5037507 N-(2-methyl-5-nitrophenyl)-4-(methylthio)benzenesulfonamide

N-(2-methyl-5-nitrophenyl)-4-(methylthio)benzenesulfonamide

Cat. No. B5037507
M. Wt: 338.4 g/mol
InChI Key: MBNIHDMBTNGJEM-UHFFFAOYSA-N
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Description

“N-(2-methyl-5-nitrophenyl)-4-(methylthio)benzenesulfonamide” is a complex organic compound. It contains a sulfonamide group (-SO2NH2), which is often found in various pharmaceuticals, a nitro group (-NO2) which is a common functional group in organic chemistry, a methylthio group (-SCH3) which is a sulfur analog of the methoxy group, and a methyl group (-CH3) which is a common alkyl group in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group, the sulfonamide group, and the methylthio group would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The nitro group, for example, is often involved in redox reactions . The sulfonamide group could participate in reactions with amines or alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its reactivity, while the sulfonamide group could contribute to its solubility in water .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many sulfonamide compounds are used as antibiotics, where they inhibit the growth of bacteria by mimicking para-aminobenzoic acid, a substrate of the enzyme dihydropteroate synthetase .

Future Directions

The future research directions for this compound could include exploring its potential uses in medicine, given the presence of the sulfonamide group. Additionally, its reactivity could be studied in the context of organic synthesis .

properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-4-methylsulfanylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-10-3-4-11(16(17)18)9-14(10)15-22(19,20)13-7-5-12(21-2)6-8-13/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNIHDMBTNGJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-5-nitrophenyl)-4-(methylsulfanyl)benzenesulfonamide

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